molecular formula C21H21NO4 B3565761 5-[(3,4-dimethylphenoxy)methyl]-N-(2-methoxyphenyl)furan-2-carboxamide

5-[(3,4-dimethylphenoxy)methyl]-N-(2-methoxyphenyl)furan-2-carboxamide

Cat. No.: B3565761
M. Wt: 351.4 g/mol
InChI Key: FEPQKMPUKJRUMC-UHFFFAOYSA-N
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Description

5-[(3,4-dimethylphenoxy)methyl]-N-(2-methoxyphenyl)furan-2-carboxamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a furan ring substituted with a carboxamide group, a methoxyphenyl group, and a dimethylphenoxy group, making it a complex molecule with unique chemical properties.

Preparation Methods

The synthesis of 5-[(3,4-dimethylphenoxy)methyl]-N-(2-methoxyphenyl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the carboxamide group: This step involves the reaction of the furan ring with an amine derivative, such as 2-methoxyaniline, under suitable conditions to form the carboxamide linkage.

    Attachment of the dimethylphenoxy group: This can be done through a nucleophilic substitution reaction, where the furan ring is reacted with a dimethylphenoxy derivative.

    Final assembly: The final step involves the coupling of the intermediate products to form the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

5-[(3,4-dimethylphenoxy)methyl]-N-(2-methoxyphenyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

    Hydrolysis: Under acidic or basic conditions, the carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction pathway and conditions employed.

Scientific Research Applications

5-[(3,4-dimethylphenoxy)methyl]-N-(2-methoxyphenyl)furan-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may find applications in the development of new materials, coatings, or chemical processes.

Mechanism of Action

The mechanism of action of 5-[(3,4-dimethylphenoxy)methyl]-N-(2-methoxyphenyl)furan-2-carboxamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar compounds to 5-[(3,4-dimethylphenoxy)methyl]-N-(2-methoxyphenyl)furan-2-carboxamide include other furan derivatives with carboxamide groups and substituted phenyl rings These compounds may share some chemical properties and reactivity but differ in their specific functional groups and overall structure

Some similar compounds include:

  • 5-[(3,4-dimethylphenoxy)methyl]-N-(2-hydroxyphenyl)furan-2-carboxamide
  • 5-[(3,4-dimethylphenoxy)methyl]-N-(2-chlorophenyl)furan-2-carboxamide
  • 5-[(3,4-dimethylphenoxy)methyl]-N-(2-nitrophenyl)furan-2-carboxamide

Properties

IUPAC Name

5-[(3,4-dimethylphenoxy)methyl]-N-(2-methoxyphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c1-14-8-9-16(12-15(14)2)25-13-17-10-11-20(26-17)21(23)22-18-6-4-5-7-19(18)24-3/h4-12H,13H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEPQKMPUKJRUMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=CC=CC=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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